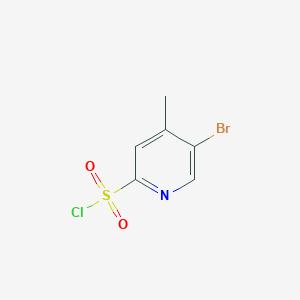

5-Bromo-4-methylpyridine-2-sulfonyl chloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-bromo-4-methylpyridine-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO2S/c1-4-2-6(12(8,10)11)9-3-5(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDYUBWIHMLOCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-4-methylpyridine-2-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-methylpyridine-2-sulfonyl chloride is a key heterocyclic building block, pivotal in the fields of medicinal chemistry and materials science. Its distinct trifunctional nature—a reactive sulfonyl chloride, a modifiable bromine atom, and a pyridine core—offers a versatile scaffold for the synthesis of complex molecules. This guide provides an in-depth analysis of its physicochemical properties, outlines robust synthetic strategies, explores its chemical reactivity, and details its applications, particularly as a precursor for advanced pharmaceutical intermediates. Furthermore, it includes validated experimental protocols and critical safety information to ensure its effective and safe utilization in a research and development setting.

Introduction: The Strategic Importance of Substituted Pyridinesulfonyl Chlorides

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast number of approved therapeutic agents. The introduction of a sulfonyl chloride group at the 2-position transforms the pyridine core into a powerful electrophilic reagent, primarily for the synthesis of sulfonamides—a class of compounds with a rich history and broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.

The further incorporation of a bromine atom and a methyl group, as in this compound, provides strategic advantages for drug discovery programs. The bromine atom serves as a versatile handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries. The methyl group can provide beneficial steric and electronic effects, influencing molecular conformation and interaction with biological targets. This guide focuses specifically on the 4-methyl isomer, a compound of growing interest for creating highly substituted and sterically defined molecular architectures.

Physicochemical Properties and Identification

While a specific CAS Number for this compound is not prominently listed in major chemical databases, its properties can be inferred from closely related isomers. It is crucial for researchers to verify the identity and purity of their material using standard analytical techniques such as NMR, MS, and HPLC.

Table 1: Core Properties of this compound and Related Isomers

| Property | This compound (Predicted) | 5-Bromo-3-methylpyridine-2-sulfonyl chloride | 5-Bromo-pyridine-2-sulfonyl chloride[1] |

| CAS Number | Not Available | 944799-36-4 | 874959-68-9[1] |

| Molecular Formula | C₆H₅BrClNO₂S | C₆H₅BrClNO₂S | C₅H₃BrClNO₂S[1] |

| Molecular Weight | 270.53 g/mol | 270.53 g/mol | 256.51 g/mol [1] |

| Appearance | White to off-white solid (Predicted) | Solid | White solid[1] |

| Storage Conditions | Store at -20°C, sealed, away from moisture (Recommended) | -20°C, sealed storage, away from moisture | Store at 0-8 °C[1] |

Synthesis and Manufacturing Insights

The synthesis of pyridinesulfonyl chlorides is a well-established but nuanced area of organic chemistry. The most common and industrially scalable methods involve the oxidative chlorination of the corresponding pyridine-2-thiol or its disulfide.

Causality in Synthesis: The choice of a synthetic route is dictated by the availability of starting materials and the need to control regioselectivity. Direct halogenation and sulfonation of the pyridine ring can lead to mixtures of isomers that are challenging to separate.[2] Therefore, building the functionality around a pre-substituted pyridine core is often the preferred strategy. A plausible and efficient pathway to the target compound begins with 2-amino-5-bromo-4-methylpyridine.

Caption: Plausible synthetic workflow for this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the high reactivity of the sulfonyl chloride functional group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it an excellent target for a wide range of nucleophiles.

The most common reaction is sulfonamide formation, where a primary or secondary amine attacks the sulfur atom, displacing the chloride ion. This reaction is typically performed in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.

// Define Reactants SulfonylChloride [label=<

Sulfonyl Chloride (Electrophile)

Sulfonyl Chloride (Electrophile)

];

Amine [label=<

Primary Amine (Nucleophile)

Primary Amine (Nucleophile)

];

// Define Products Sulfonamide [label=<

Sulfonamide Product

Sulfonamide Product

];

// Logical Flow {rank=same; SulfonylChloride; Amine;} SulfonylChloride -> Sulfonamide [label="+ R-NH₂\n(Base, e.g., Pyridine)"]; Amine -> Sulfonamide [style=invis];

// Invisible node for layout plus [label="+", shape=plaintext]; SulfonylChloride -> plus [style=invis]; plus -> Amine [style=invis]; }

Caption: General reaction scheme for sulfonamide synthesis.

Applications in Research and Development

The primary application of this reagent is as a versatile intermediate in the synthesis of high-value organic molecules.

Role in Medicinal Chemistry

Substituted pyridinesulfonamides are integral to the development of novel therapeutics. The aminopyridine core is a well-established scaffold for developing kinase inhibitors, which often interact with the hinge region of the kinase ATP-binding site. The ability to introduce diverse substituents via the sulfonyl chloride moiety allows for fine-tuning of potency, selectivity, and pharmacokinetic properties. The bromine atom on the pyridine ring can be used in subsequent cross-coupling reactions to explore additional chemical space and build molecular complexity.

Agrochemical and Materials Science Applications

Beyond pharmaceuticals, pyridinesulfonyl chlorides are used in the synthesis of advanced agrochemicals, including herbicides and pesticides.[1] In materials science, they serve as precursors for specialty polymers and functional materials where the sulfonyl group can impart specific properties such as thermal stability or altered electronic characteristics.[1]

Experimental Protocols

The following is a representative, self-validating protocol for the synthesis of a sulfonamide derivative from a pyridinesulfonyl chloride.

Protocol: Synthesis of N-Benzyl-5-bromo-4-methylpyridine-2-sulfonamide

Expertise & Rationale: This protocol uses standard laboratory techniques and reagents. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve the reactants. Triethylamine (TEA) is a common, non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. The aqueous workup is designed to remove the triethylamine hydrochloride salt and any unreacted starting materials.

-

Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

-

Reagent Addition: To the stirred solution, add triethylamine (TEA, 1.2 eq) followed by the dropwise addition of benzylamine (1.1 eq).

-

Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed (typically 2-4 hours).

-

Quenching & Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-5-bromo-4-methylpyridine-2-sulfonamide.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Safety, Handling, and Storage

Trustworthiness: The safety information provided is aggregated from safety data sheets (SDS) of structurally analogous sulfonyl chlorides. It is imperative to consult the specific SDS for any chemical before use.

Hazard Identification:

-

Corrosive: Sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage.

-

Irritant: May cause respiratory irritation if inhaled.

-

Moisture Sensitive: Reacts with water, including atmospheric moisture, to produce hydrochloric acid and the corresponding sulfonic acid. This reaction is exothermic and can build pressure in a sealed container.

Table 2: Hazard and Precautionary Information

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Skin Corrosion/Irritation | Corrosive | Danger | H314: Causes severe skin burns and eye damage. | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Acute Toxicity | Skull and Crossbones | Danger | H301, H311, H331: Toxic if swallowed, in contact with skin, or if inhaled. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |

Handling and Storage:

-

Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials (e.g., strong bases, alcohols, amines). Storage at -20°C is recommended to ensure long-term stability.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

This compound stands out as a high-value, versatile building block for chemical synthesis. Its strategic combination of a reactive sulfonyl chloride group, a tunable bromine substituent, and a biologically relevant pyridine core makes it an indispensable tool for researchers in drug discovery, agrochemical development, and materials science. A thorough understanding of its synthesis, reactivity, and handling requirements, as detailed in this guide, is essential for leveraging its full potential to drive innovation.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Mastering Synthesis: Key Considerations for 5-Bromo-2-chloro-4-methylpyridine Production. Retrieved from [Link]

- Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.

- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved from [Link]

-

CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Retrieved from [Link]

-

Semantic Scholar. (2006, November 2). Sulfonyl chloride formation from thiol derivatives by N-chlorosuccinimide mediated oxidation. Retrieved from [Link]

-

ResearchGate. (n.d.). NaClO2-mediated preparation of pyridine-2-sulfonyl chlorides and synthesis of chiral sulfonamides. Retrieved from [Link]

-

PubMed Central. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Retrieved from [Link]

-

MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

Sources

Navigating the Landscape of Brominated Pyridine-2-Sulfonyl Chlorides: A Technical Guide for Researchers

An important note on the target compound: Publicly accessible chemical databases and scientific literature do not contain readily available information for "5-Bromo-4-methylpyridine-2-sulfonyl chloride." This suggests that the compound may not be commercially available or well-characterized. It is also possible that the nomenclature is slightly inaccurate. This guide will therefore focus on two closely related and well-documented isomers: 5-Bromo-pyridine-2-sulfonyl chloride and 5-Bromo-3-methylpyridine-2-sulfonyl chloride . These compounds are of significant interest in medicinal chemistry and drug development, and their properties and applications are detailed herein.

5-Bromo-pyridine-2-sulfonyl chloride: A Key Building Block

5-Bromo-pyridine-2-sulfonyl chloride is a versatile reagent used in the synthesis of a variety of biologically active molecules. Its utility stems from the presence of the reactive sulfonyl chloride group and the bromine atom, which can be further functionalized.

Molecular and Physical Properties

The key physicochemical properties of 5-Bromo-pyridine-2-sulfonyl chloride are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₅H₃BrClNO₂S | [1]([Link], |

| Molecular Weight | 256.51 g/mol | [1]([Link], |

| CAS Number | 874959-68-9 | [1]([Link] |

| Appearance | White solid | [1]([Link]) |

| Purity | ≥ 99% (HPLC) | [1]([Link]) |

| Storage Conditions | Store at 0-8 °C | [1]([Link]) |

Applications in Drug Discovery and Organic Synthesis

5-Bromo-pyridine-2-sulfonyl chloride is a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] Its strong electrophilic nature makes it an excellent building block for creating a diverse range of organic compounds.[1]

-

Synthesis of Sulfonamides: The primary application of this compound is in the synthesis of sulfonamides through reaction with primary and secondary amines. The sulfonamide functional group is a key component in a wide array of therapeutic agents, including antibacterial and anti-inflammatory drugs.[1]

-

Targeted Therapies: The introduction of bromine and sulfonyl groups into molecular frameworks can enhance the pharmacological properties of drug candidates, leading to improved efficacy and selectivity.[1]

-

Agrochemical Development: This compound is also utilized in the synthesis of herbicides and pesticides.[1]

General Synthesis and Reactivity

While specific, detailed synthetic procedures for 5-Bromo-pyridine-2-sulfonyl chloride are not extensively published in peer-reviewed journals, a general approach involves the conversion of a corresponding sulfonic acid or sulfonamide. A modern method for generating sulfonyl chlorides from primary sulfonamides involves activation with a pyrylium salt, which offers mild reaction conditions and high functional group tolerance.

The diagram below illustrates the general synthetic utility of pyridine-2-sulfonyl chlorides in the formation of sulfonamides.

Caption: General reaction of 5-Bromo-pyridine-2-sulfonyl chloride with an amine to form a sulfonamide.

Safety and Handling

5-Bromo-pyridine-2-sulfonyl chloride is classified as a hazardous substance.

-

Hazard Statements: H314 (Causes severe skin burns and eye damage), H317 (May cause an allergic skin reaction).

-

Signal Word: Danger.

-

Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

5-Bromo-3-methylpyridine-2-sulfonyl chloride: A Related Isomer

5-Bromo-3-methylpyridine-2-sulfonyl chloride is another important building block for organic synthesis, differing from the previous compound by the presence of a methyl group at the 3-position of the pyridine ring.

Molecular and Physical Properties

The key physicochemical properties of 5-Bromo-3-methylpyridine-2-sulfonyl chloride are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₆H₅BrClNO₂S | ([Link] |

| Molecular Weight | 270.53 g/mol | ([Link] |

| CAS Number | 944799-36-4 | ([Link] |

| Appearance | Solid | ([Link]) |

| Boiling Point | 322.7 ± 42.0 °C at 760 mmHg | ([Link]) |

| Storage Conditions | -20°C, sealed storage, away from moisture | ([Link]) |

Synthetic Utility

Similar to its non-methylated counterpart, 5-Bromo-3-methylpyridine-2-sulfonyl chloride is primarily used for the synthesis of sulfonamides and other sulfonyl derivatives. The presence of the methyl group can influence the compound's reactivity and the properties of the resulting derivatives, which can be advantageous in tuning the biological activity and pharmacokinetic profiles of drug candidates.

General Experimental Protocol for Sulfonamide Synthesis

The following is a general, representative protocol for the synthesis of a sulfonamide using a pyridine-2-sulfonyl chloride derivative.

Objective: To synthesize a substituted sulfonamide from 5-Bromo-pyridine-2-sulfonyl chloride and a primary amine.

Materials:

-

5-Bromo-pyridine-2-sulfonyl chloride

-

Primary amine (e.g., aniline)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in anhydrous DCM.

-

Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve 5-Bromo-pyridine-2-sulfonyl chloride (1.1 equivalents) in anhydrous DCM.

-

Add the solution of the sulfonyl chloride dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide.

Safety and Handling

5-Bromo-3-methylpyridine-2-sulfonyl chloride is a hazardous chemical that requires careful handling.

-

Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H314 (Causes severe skin burns and eye damage), H331 (Toxic if inhaled).

-

Signal Word: Danger.

-

Precautions: All manipulations should be carried out in a certified fume hood by trained personnel. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Avoid generating dust and breathing vapors.

-

Storage: Store in a tightly sealed container at -20°C in a dry, well-ventilated area away from incompatible materials.

Conclusion

References

-

Chem-Impex. 5-Bromo-pyridine-2-sulfonyl chloride. [Link]

-

Sigma-Aldrich. 5-Bromo-3-methylpyridine-2-sulfonyl chloride. [Link]

-

PubChem. 5-Bromo-2-chloro-4-methylpyridine. [Link]

-

ChemWhat. 5-BROMO-4-CHLORO-2-METHANESULFONYL-PYRIMIDINE CAS#: 79091-24-0. [Link]

- Google Patents.

-

Cornella, J. et al. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(52), 18235-18239 (2019). [Link]

-

PubChemLite. 5-bromo-2-chloro-4-methylpyridine (C6H5BrClN). [Link]

-

National Institutes of Health. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]

Sources

5-Bromo-4-methylpyridine-2-sulfonyl chloride: Solvent Compatibility & Technical Handling Guide

[1][2]

Executive Summary

5-Bromo-4-methylpyridine-2-sulfonyl chloride is a high-value heterocyclic intermediate primarily used in the synthesis of sulfonamide-based pharmacophores.[1][2][3] Unlike benzene sulfonyl chlorides, pyridine-2-sulfonyl chlorides exhibit hyper-electrophilicity due to the electron-withdrawing inductive effect of the adjacent pyridine nitrogen.[1][2]

This guide addresses the critical challenge of handling this compound: balancing solubility with stability. While soluble in most aprotic organic solvents, its propensity for rapid hydrolysis and nucleophilic decomposition requires a rigorous solvent selection strategy. This document provides a validated framework for solvent compatibility, storage, and reaction protocols.

Physicochemical Profile & Solubility Logic

Structural Determinants of Solubility

The compound features a lipophilic brominated pyridine core and a polar, reactive sulfonyl chloride headgroup.[3]

-

Lipophilicity (LogP ~2.1): Ensures good solubility in non-polar to moderately polar organic solvents (DCM, Toluene).

-

Electrophilicity: The sulfonyl group at the C2 position is highly activated. Solvents with even weak nucleophilic character (e.g., wet ethers, alcohols) will trigger decomposition.

Solvent Compatibility Matrix

The following table categorizes solvents based on their suitability for storage , reaction , and workup .

| Solvent Class | Specific Solvent | Solubility Rating | Stability Rating | Application Notes |

| Chlorinated | Dichloromethane (DCM) | High | High | Preferred reaction solvent. Excellent solubility; easy to dry; inert.[1][2][3] |

| Chlorinated | Chloroform ( | High | Moderate | Avoid if stabilized with ethanol (reacts). Use amylene-stabilized only. |

| Ethers | THF (Anhydrous) | High | Moderate | Good for reactions.[3] Must be peroxide-free and anhydrous. Hygroscopic nature poses hydrolysis risk.[1] |

| Ethers | 1,4-Dioxane | Moderate | Moderate | Useful for higher temp reactions, but freeze point (12°C) can be an issue during cold additions. |

| Nitriles | Acetonitrile (MeCN) | High | High | Excellent for polar reactions. Must be anhydrous to prevent hydrolysis. |

| Aromatics | Toluene | Moderate | High | Excellent for storage or reactions requiring heat.[3] Low moisture uptake. |

| Alcohols | Methanol / Ethanol | High | Critical Failure | DO NOT USE. Rapid solvolysis to sulfonic esters/acids. |

| Amides | DMF / DMAc | High | Low | Risk of Vilsmeier-type side reactions or hydrolysis if not strictly anhydrous.[3] |

| Water | Water | Low | Critical Failure | Rapid hydrolysis to 5-bromo-4-methylpyridine-2-sulfonic acid.[1][2][3] |

Technical Deep Dive: The "2-Position" Instability

Researchers must understand why this compound is sensitive. The pyridine nitrogen at the 2-position exerts a strong electron-withdrawing effect on the sulfonyl sulfur, making it significantly more electrophilic than a phenyl sulfonyl chloride.[1][2]

Mechanism of Decomposition (Hydrolysis):

-

Water attacks the sulfur atom.

-

The pyridine nitrogen can potentially act as an intramolecular base (though less likely in 2-position due to geometry) or simply destabilize the transition state.

-

Result: Irreversible formation of the sulfonic acid (highly polar, water-soluble, non-reactive in nucleophilic substitution).

Visualization: Solvent Selection Decision Tree

The following logic flow guides the selection of the correct solvent system for synthesis.

Caption: Logic flow for selecting a solvent compatible with reactive pyridine-2-sulfonyl chlorides.

Experimental Protocols

Solubility Screening & Stock Solution Preparation

Objective: Prepare a stable stock solution for immediate use. Reagents: this compound (>95%), Anhydrous DCM.[1][2]

-

Glassware Prep: Flame-dry a 20 mL scintillation vial and cool under

flow. -

Weighing: Rapidly weigh 100 mg of the sulfonyl chloride. Note: The solid is hygroscopic. Minimize air exposure.

-

Solvent Addition: Add 1.0 mL of anhydrous DCM via syringe.

-

Observation:

-

Clear Solution: Success.

-

Cloudy/Precipitate: Indicates partial hydrolysis (sulfonic acid is insoluble in DCM). Filter through a 0.45 µm PTFE syringe filter if necessary.

-

-

Storage: Use immediately. If storage is required, blanket with Argon and store at -20°C.[2]

Standard Coupling Reaction (Sulfonamide Synthesis)

Context: This protocol uses DCM as the primary solvent to maximize stability while allowing facile workup.

Workflow Diagram:

Caption: Step-by-step reaction workflow for sulfonamide coupling in DCM.

Detailed Procedure:

-

Receiver Vessel: In a round-bottom flask, dissolve the amine substrate (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM (0.2 M concentration). Cool to 0°C.

-

Reagent Prep: Dissolve This compound (1.1 equiv) in a separate volume of anhydrous DCM.

-

Addition: Add the sulfonyl chloride solution dropwise to the amine solution over 10 minutes. Rationale: Adding the electrophile to the nucleophile prevents high local concentrations of the unstable chloride.[2]

-

Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor consumption of the amine by TLC (Hexane/EtOAc).

-

Workup: Dilute with DCM, wash with water (rapidly) and brine. Dry over

.

Troubleshooting & Stability Indicators

| Observation | Diagnosis | Remediation |

| White solid does not dissolve in DCM | Hydrolysis has occurred; solid is likely the sulfonic acid.[1][2][3] | Check reagent quality. Attempt to dissolve in slightly more polar solvent (THF). If insoluble, reagent is degraded. |

| Fuming upon opening bottle | Release of HCl gas due to moisture ingress. | Purge with |

| Low Yield in Reaction | Competitive hydrolysis by solvent moisture. | Ensure DCM is distilled over |

References

-

Stability of Heteroaromatic Sulfonyl Chlorides: Detailed analysis of pyridine-2-sulfonyl chloride instability and decomposition p

- Source: ChemRxiv / ResearchG

-

URL:[Link] (Generalized link to repository for "Stability of Heteroaromatic Sulfonyl Chlorides")

-

Sulfonamide Synthesis Protocols: Methodologies for reacting sensitive sulfonyl chlorides with amines.[3][4]

- Source: Organic Chemistry Portal

-

URL:[Link]

-

This compound Properties: Chemical and physical property d

Sources

- 1. CAS 98198-48-2: 2-Amino-5-Bromo-4-Methylpyridine [cymitquimica.com]

- 2. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]

- 3. CAS 633328-95-7: 5-Bromo-2-chloro-4-methylpyrimidine [cymitquimica.com]

- 4. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

5-Bromo-4-methylpyridine-2-sulfonyl Chloride: Technical Guide & Market Analysis

This technical guide details the chemical profile, synthesis pathways, and procurement strategies for 5-Bromo-4-methylpyridine-2-sulfonyl chloride , a specialized heterocyclic building block used in high-value medicinal chemistry programs.

CAS Number: 1602616-77-2 Molecular Formula: C₆H₅BrClNO₂S Molecular Weight: 270.53 g/mol Primary Application: Synthesis of heteroaryl sulfonamides (e.g., NaV1.7/NaV1.8 inhibitors).

Part 1: Executive Summary & Market Landscape

The "Make vs. Buy" Decision

This compound is not a commoditized "catalog" reagent like tosyl chloride. It is a Tier 3 Specialty Intermediate , meaning it is typically synthesized on-demand or stocked in milligram quantities by boutique suppliers.

Current Market Status (2025-2026 Estimate):

-

Research Scale (mg): High cost. Suppliers like Alchimica or BLD Pharm may list 100–250 mg packs ranging from $500 to $1,000+ USD , reflecting its scarcity.

-

Bulk Scale (kg): Non-existent as off-the-shelf stock. Procurement for pilot scale requires a Custom Synthesis (FTE/FFS) arrangement.

-

Lead Time: 4–8 weeks for custom batches >100 g.

Validated Supplier Directory

Note: Availability fluctuates.[1] Always verify Certificate of Analysis (CoA) for hydrolytic degradation.

| Supplier | Type | Region | Catalog # | Est. Availability |

| BLD Pharm | Catalog/Custom | China/USA | BD01255714 | In-stock (mg scale) |

| Alchimica | Boutique | Europe | R01T8PC | Low stock (High Price) |

| WuXi AppTec | CRO/CMO | Global | Custom | Contract Synthesis |

| ChemScene | Catalog | China | Custom | Inquiry required |

Part 2: Technical Core – Synthesis & Production

Due to the high cost and low stability of the sulfonyl chloride, internal synthesis is often the preferred strategy for drug discovery teams requiring >5 grams.

Route A: The Thioether Oxidation (Patent Validated)

This route is superior for scale-up as it avoids the unstable diazonium intermediates of the Meerwein reaction. It is based on methodologies described in WO2020047323A1 for sodium channel inhibitors.

Step 1: Nucleophilic Aromatic Substitution (

)

Precursor: 5-Bromo-2-fluoro-4-methylpyridine (Commercially available). Reagent: Benzyl mercaptan (BnSH), Sodium Hydride (NaH).

-

Protocol:

-

Suspend NaH (2.0 eq) in anhydrous THF at 0°C.

-

Add Benzyl mercaptan (1.1 eq) dropwise; stir 30 min.

-

Add 5-Bromo-2-fluoro-4-methylpyridine (1.0 eq).

-

Warm to RT and stir 12h.

-

Workup: Quench with sat.

, extract (EtOAc), and concentrate.[2] -

Yield Target: >90% (Product: 2-(Benzylthio)-5-bromo-4-methylpyridine).

-

Step 2: Oxidative Chlorination

Reagent: 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) or

-

Protocol:

-

Dissolve thioether (from Step 1) in

(8:1) and Acetic Acid (6 eq).[2][3] -

Cool to 0°C.

-

Add DCDMH (3.0 eq) portion-wise to control exotherm.

-

Stir at 0°C for 1–2 hours.

-

Critical Workup: The product is hydrolytically unstable. Rapidly dilute with ice water, extract with cold DCM, dry over

, and concentrate without heating (>30°C). -

Storage: Use immediately or store as a solid at -20°C under Argon.

-

Synthesis Workflow Diagram

The following diagram illustrates the validated pathway from the fluoro-precursor to the final sulfonyl chloride.

Caption: Figure 1. Validated synthesis route via benzylthio ether oxidation (WO2020047323).

Part 3: Handling & Quality Control

Stability Profile

Pyridine-2-sulfonyl chlorides are notoriously unstable compared to benzenesulfonyl chlorides. The electron-deficient ring makes the sulfur center highly electrophilic and prone to hydrolysis.

-

Half-life (

): <1 hour in wet solvents at RT. -

Decomposition Product: 5-Bromo-4-methylpyridine-2-sulfonic acid (highly polar, insoluble in DCM).

QC Protocol (Self-Validating)

Do not rely on LCMS alone (the acidic mobile phase hydrolyzes the chloride on-column).

-

Derivatization Test: Take a small aliquot (~5 mg), add excess morpholine or benzylamine in DCM. Run LCMS on the resulting sulfonamide.

-

Result: If the sulfonamide peak is major, the chloride is active. If only sulfonic acid is seen, the batch is dead.

-

-

NMR:

NMR in

Part 4: Applications in Drug Discovery

This scaffold is a "privileged structure" for voltage-gated sodium channel (Nav) inhibitors. The C5-Bromine allows for late-stage diversification via Suzuki-Miyaura coupling, while the C2-Sulfonyl group forms the pharmacophore core.

Standard Coupling Protocol

Reaction: Sulfonamide formation with an amine (

-

Solvent: Anhydrous DCM or THF (avoid DMF if possible due to hygroscopicity).

-

Base: Pyridine (3.0 eq) or DIPEA.

-

Temperature: 0°C

RT. -

Procedure: Add sulfonyl chloride (freshly prepared/thawed) to the amine/base solution at 0°C. Complete conversion is usually rapid (<30 min).

Caption: Figure 2. Utilization of the scaffold in library synthesis.

References

-

World Intellectual Property Organization. (2020). Heteroaryl-substituted sulfonamide compounds and their use as therapeutic agents. (WO2020047323A1).

-

BLD Pharm. (2025). Product Datasheet: this compound (BD01255714).[4]

-

Alchimica. (2025).[5] Catalog Entry: CAS 1602616-77-2.[1][4]

-

Organic Chemistry Portal. (2023). Synthesis of Sulfonyl Chlorides via Oxidative Chlorination.[5][6][7][8]

Sources

- 1. CAS/ID No. 1602616-77-2 | Alchimica [shop.alchimica.cz]

- 2. WO2020047323A1 - Heteroaryl-substituted sulfonamide compounds and their use as therapeutic agents - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 1150561-80-0|5-Bromopyridine-2-sulfonyl chloride hydrochloride|BLD Pharm [bldpharm.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 8. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Reaction Conditions for 5-Bromo-4-methylpyridine-2-sulfonyl Chloride with Amines

Executive Summary

This guide details the optimized reaction conditions for coupling 5-Bromo-4-methylpyridine-2-sulfonyl chloride with amines to form sulfonamides. While sulfonyl chlorides are standard electrophiles, the pyridine-2-sulfonyl moiety presents unique stability challenges due to its propensity for spontaneous

Successful execution requires strict adherence to low-temperature addition protocols and anhydrous conditions . This note provides a validated method to maximize yield while suppressing the formation of the common decomposition byproduct, 5-bromo-2-chloro-4-methylpyridine.

Chemical Context & Mechanistic Insight

The "Pyridine-2-Sulfonyl" Instability

Unlike phenyl sulfonyl chlorides, pyridine-2-sulfonyl chlorides are inherently unstable. The proximity of the pyridine nitrogen lone pair to the sulfonyl group facilitates a desulfonylation pathway, leading to the extrusion of sulfur dioxide (

-

Electronic Factor: The electron-withdrawing nature of the pyridine ring makes the sulfur highly electrophilic, increasing reactivity with amines but also susceptibility to hydrolysis.

-

Structural Factor (5-Br, 4-Me): The 4-methyl group provides mild steric shielding, potentially slowing intermolecular degradation, while the 5-bromine atom serves as a critical handle for downstream cross-coupling (e.g., Suzuki-Miyaura).

Reaction Pathways

The chemist must navigate three competing pathways:

-

Pathway A (Desired): Nucleophilic attack by the amine to form the sulfonamide.

-

Pathway B (Decomposition): Unimolecular thermal elimination of

. -

Pathway C (Hydrolysis): Reaction with ambient moisture to form the sulfonic acid.

Pathway Visualization

The following diagram illustrates the kinetic competition managed by this protocol.

Figure 1: Competing reaction pathways. Pathway A is favored at low temperatures (

Critical Quality Attributes & Reagent Prep

Before beginning, verify the quality of the sulfonyl chloride. Commercial samples of CAS 874959-68-9 should be white to off-white solids.

-

Yellow/Brown discoloration indicates decomposition (

loss). -

Pungent acidic odor indicates hydrolysis (HCl generation).

Solvent Selection:

| Solvent | Suitability | Notes |

|---|---|---|

| DCM (Dichloromethane) | Excellent | High solubility, easy workup. Must be anhydrous.[2] |

| THF (Tetrahydrofuran) | Good | Useful for polar amines. Ensure peroxide-free and dry. |

| DMF/DMAc | Moderate | Avoid if possible; difficult to remove and promotes hydrolysis if wet. |

| Pyridine | Good | Acts as both solvent and base. Good for unreactive amines. |

Experimental Protocol: Low-Temperature Amine Coupling

Objective: Synthesis of

Materials

-

Substrate: this compound (1.0 equiv).

-

Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv).

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv). Note: If using an HCl salt of the amine, increase base to 2.5 – 3.0 equiv.

-

Solvent: Anhydrous Dichloromethane (DCM) (

concentration).

Step-by-Step Procedure

-

System Setup:

-

Flame-dry a round-bottom flask and cool under a stream of Nitrogen or Argon.

-

Add the Amine and Base (TEA/DIPEA) to the flask.

-

Dissolve in anhydrous DCM.

-

-

Thermal Control (CRITICAL):

-

Cool the amine/base solution to

using an ice/water bath. -

Why? Keeping the reaction mixture cold before addition prevents the exotherm of the reaction from triggering the thermal decomposition of the sulfonyl chloride.

-

-

Addition of Sulfonyl Chloride:

-

Solid Addition: If the sulfonyl chloride is a free-flowing solid, add it portion-wise over 5–10 minutes.

-

Solution Addition (Preferred): Dissolve the sulfonyl chloride in a minimal amount of cold, anhydrous DCM and add dropwise via syringe/cannula.

-

Expert Tip: Do not premix the sulfonyl chloride with base; it may degrade before reaching the amine.

-

-

Reaction Incubation:

-

Stir at

for 30–60 minutes . -

Allow the mixture to warm to Room Temperature (RT) only after TLC/LCMS confirms consumption of the starting material or if the reaction stalls.

-

Monitoring: Check for the disappearance of the sulfonyl chloride (

in Hex/EtOAc) and formation of the sulfonamide (more polar).

-

-

Workup:

-

Quench: Add saturated aqueous

or water. -

Phase Separation: Extract with DCM (

) or EtOAc. -

Wash:

-

Wash organic layer with

(to remove unreacted amine/pyridine, unless product is basic). -

Wash with Sat.

(to remove sulfonic acid byproducts). -

Wash with Brine .[3]

-

-

Dry: Dry over

, filter, and concentrate in vacuo.

-

Workflow Visualization

Figure 2: Operational workflow for the sulfonylation reaction.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield + "Chloropyridine" impurity | Thermal decomposition ( | Maintain reaction at |

| Starting Material Remains | Sulfonyl chloride hydrolyzed.[1][2][4] | Check solvent water content.[2] Use fresh bottle of sulfonyl chloride. |

| Product is stuck in aqueous layer | Product is amphoteric (pyridine N). | Avoid strong acid washes. Adjust pH to |

| Reaction turns black/tarry | Pyridine ring polymerization/oxidation. | Perform reaction under strict inert atmosphere ( |

References

-

BenchChem. (2025).[2][3] Application Notes and Protocols for Pyridine-2-Sulfonate Reactions. Retrieved from

-

Volkov, A., et al. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Retrieved from

-

Sigma-Aldrich. (2025).[5] Product Specification: this compound. Retrieved from

-

Santa Cruz Biotechnology. (2025). 5-Bromo-pyridine-2-sulfonyl chloride Data Sheet. Retrieved from

-

ChemicalBook. (2025). Pyridine-2-sulfonyl chloride Properties and Stability. Retrieved from [6]

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for this compound before handling, as it is a corrosive and moisture-sensitive lachrymator.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-bromo-pyridine-2-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. PYRIDINE-2-SULFONYL CHLORIDE | 66715-65-9 [chemicalbook.com]

Application Notes and Protocols: General Procedure for Pyridine Sulfonyl Chloride Coupling Reactions

Introduction

Pyridinesulfonamides are a cornerstone structural motif in modern medicinal chemistry and drug development. Their prevalence in a wide array of therapeutic agents stems from their ability to act as bioisosteres of carboxylic acids, engage in crucial hydrogen bonding interactions with biological targets, and modulate the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1] The synthesis of these vital compounds is most commonly achieved through the coupling of a pyridine sulfonyl chloride with a primary or secondary amine.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the general procedures for pyridine sulfonyl chloride coupling reactions. It offers in-depth technical details, field-proven insights into experimental choices, detailed protocols, and troubleshooting guidance to ensure reliable and successful synthesis of pyridinesulfonamides.

Synthesis of Pyridine Sulfonyl Chloride Precursors

The stability and availability of the pyridine sulfonyl chloride starting material are critical for a successful coupling reaction. Unlike many simple aryl sulfonyl chlorides, pyridine sulfonyl chlorides can be unstable and are often prepared immediately before use or generated in situ. The synthetic route to the sulfonyl chloride is highly dependent on the substitution pattern of the pyridine ring.

Common Synthetic Pathways to Pyridine Sulfonyl Chlorides:

| Position | Starting Material | Reagents & Conditions | Key Considerations |

| 2-Position | 2-Mercaptopyridine or 2,2'-Dipyridyl Disulfide | Oxidative chlorination (e.g., with Cl₂) in a solvent like dichloromethane.[2][3] | This is a direct and often high-yielding method.[3] |

| 2-Position | Sodium Pyridine-2-sulfinate | N-chlorosuccinimide (NCS) in dichloromethane.[2][4] | Often used for in situ generation of the sulfonyl chloride for immediate use in the subsequent coupling reaction.[4] |

| 3-Position | 3-Aminopyridine | Diazotization (NaNO₂, acid) followed by reaction with SO₂ in the presence of a copper catalyst (e.g., CuCl).[5][6] | A reliable method suitable for large-scale synthesis.[5] |

| 3-Position | Pyridine-3-sulfonic acid | Phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) with heating.[7] | A classic method for converting sulfonic acids to sulfonyl chlorides. |

The Coupling Reaction: Mechanism and Key Parameters

The formation of a sulfonamide bond is a nucleophilic acyl substitution-type reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the highly electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion as a leaving group. A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1][8]

Reaction Mechanism Visualization

Caption: General mechanism of sulfonamide synthesis.

Critical Reaction Parameters

Successful sulfonamide synthesis hinges on the careful selection of several key components:

| Component | Role & Common Examples | Rationale & Expert Insights |

| Amine | Nucleophile (Primary or Secondary Amines) | The nucleophilicity of the amine is key. Electron-rich amines react faster, while electron-deficient amines (e.g., anilines) may require longer reaction times, heating, or a catalyst.[9] Sterically hindered amines can also slow the reaction rate. |

| Base | HCl Scavenger / Catalyst | Pyridine: Often used as both a base and a solvent. It can also act as a nucleophilic catalyst, forming a highly reactive pyridinium-sulfonyl intermediate.[8] Triethylamine (TEA): A non-nucleophilic, sterically hindered base. Diisopropylethylamine (DIPEA): A non-nucleophilic, sterically hindered base. |

| Solvent | Reaction Medium | Dichloromethane (DCM): A common, inert, aprotic solvent that dissolves most reactants well.[10] Tetrahydrofuran (THF): Another common aprotic solvent.[10] Acetonitrile (ACN): A polar aprotic solvent. The solvent must be anhydrous, as sulfonyl chlorides readily hydrolyze in the presence of water. |

| Temperature | Reaction Rate Control | The reaction is typically initiated at 0 °C to control the initial exotherm, especially when adding the sulfonyl chloride.[1] It is then often allowed to warm to room temperature and stirred until completion.[1][4] |

| Catalyst | Rate Enhancement (Optional) | 4-Dimethylaminopyridine (DMAP): A highly effective nucleophilic catalyst, often used in small quantities for reactions with less reactive amines or sulfonyl chlorides.[9] |

General Experimental Protocol

This protocol provides a robust, step-by-step methodology for a typical pyridine sulfonyl chloride coupling reaction.

Materials

-

Primary or secondary amine (1.0 eq)

-

Pyridine sulfonyl chloride (1.0 - 1.2 eq)

-

Base (e.g., Pyridine or Triethylamine, 2.0 - 3.0 eq)

-

Anhydrous aprotic solvent (e.g., Dichloromethane)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, ice bath

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for sulfonamide synthesis.

Step-by-Step Procedure

-

Reaction Setup : In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) in anhydrous dichloromethane. Add the base (e.g., pyridine, 2.0-3.0 eq) and cool the stirred solution to 0 °C using an ice bath.[8]

-

Sulfonyl Chloride Addition : Dissolve the pyridine sulfonyl chloride (1.0-1.2 eq) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cooled amine solution over 15-20 minutes.[1]

-

Reaction Monitoring : After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 6-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.[1]

-

Workup : Once the reaction is complete, dilute the mixture with additional dichloromethane. Transfer the mixture to a separatory funnel.

-

Washing : Wash the organic layer sequentially with 1 M HCl (2x to remove the base), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[1][8] The aqueous washes remove the base, its salt, and any remaining water-soluble impurities.

-

Drying and Concentration : Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[10]

-

Purification : Purify the crude residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to afford the pure pyridinesulfonamide.[1][11]

-

Characterization : Confirm the structure and purity of the final product using analytical techniques such as NMR, MS, and IR spectroscopy.[1]

Safety and Handling

Sulfonyl chlorides are reactive and corrosive compounds that require careful handling to ensure laboratory safety.

-

Corrosivity : Sulfonyl chlorides can cause severe skin burns and eye damage.[12] They are lachrymators and harmful if inhaled.

-

Moisture Sensitivity : They react with water (hydrolysis) to produce corrosive hydrochloric acid and the corresponding sulfonic acid. All reactions should be carried out under anhydrous conditions using dry glassware and solvents.[13]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat when handling sulfonyl chlorides.[13][14][15]

-

Ventilation : All manipulations should be performed in a well-ventilated chemical fume hood.[14]

-

Emergency Procedures : Ensure an eyewash station and safety shower are readily accessible. In case of skin contact, wash the affected area immediately and thoroughly with water.[13]

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| No or Low Conversion | 1. Inactive sulfonyl chloride (hydrolyzed). 2. Amine is not nucleophilic enough. 3. Insufficient base. | 1. Use freshly prepared or newly purchased sulfonyl chloride. 2. Add a catalyst (e.g., DMAP), increase the reaction temperature, or use a more forcing solvent. 3. Ensure at least 2 equivalents of base are used. |

| Multiple Spots on TLC | 1. Side reactions (e.g., double sulfonylation of a primary amine). 2. Decomposition of product or starting material. | 1. Use a controlled, slow addition of the sulfonyl chloride at 0 °C. 2. Ensure the reaction is run under inert atmosphere and check the stability of your compounds. |

| Difficult Purification | 1. Product is co-eluting with impurities. 2. Product is highly polar and streaks on silica gel. | 1. Try a different solvent system for column chromatography or consider purification by recrystallization. 2. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the chromatography eluent to improve peak shape. |

| Low Yield after Workup | 1. Product is partially soluble in the aqueous phase. 2. Emulsion formation during extraction. | 1. Back-extract the combined aqueous layers with the organic solvent to recover more product. 2. Add brine to the separatory funnel to help break the emulsion. |

References

- Google Patents. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.

- Eureka. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride.

-

Yasho Industries. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog. [Link]

- Google Patents.

- Google Patents.

-

SpringerLink. The Synthesis of Some Sulfonamides Based on 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine. [Link]

-

NJ.gov. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. [Link]

-

National Center for Biotechnology Information. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PYRIDINE-2-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 6. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 7. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]

- 11. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. nj.gov [nj.gov]

- 14. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]

- 15. aksci.com [aksci.com]

Using 5-Bromo-4-methylpyridine-2-sulfonyl chloride in medicinal chemistry

Application Note: Strategic Utilization of 5-Bromo-4-methylpyridine-2-sulfonyl chloride in Drug Discovery

Executive Summary

This compound (CAS: 886372-98-1) is a high-value heterocyclic building block used to introduce the pyridine sulfonamide pharmacophore. This scaffold offers distinct advantages over phenyl analogs, including improved aqueous solubility and reduced lipophilicity (

This guide provides a validated operational framework for handling, coupling, and diversifying this reagent. It moves beyond standard protocols to address the specific "ticking clock" reactivity of electron-deficient heteroaryl sulfonyl chlorides.

Chemical Profile & Reactivity Map

The molecule presents three distinct vectors for medicinal chemistry elaboration. Understanding the electronic interplay between these vectors is critical for synthetic success.

-

Vector A (C2-Sulfonyl Chloride): The most reactive and unstable site. Prone to nucleophilic attack (amines/alcohols) but also spontaneous desulfonylation (extrusion of

). -

Vector B (C5-Bromide): A stable handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). It is electronically activated by the pyridine nitrogen, facilitating oxidative addition.

-

Vector C (C4-Methyl): Provides steric bulk and a handle for late-stage oxidation or radical functionalization, though typically left intact as a hydrophobic contact point.

Critical Stability Warning:

Unlike benzene sulfonyl chlorides, pyridine-2-sulfonyl chlorides are thermally unstable . The repulsion between the nitrogen lone pair and the sulfonyl group destabilizes the C-S bond, often leading to decomposition into 2-chloro-5-bromo-4-methylpyridine and sulfur dioxide (

Critical Handling Protocols (The "Ice & Speed" Rule)

Objective: Prevent reagent degradation prior to reaction.

-

Visual Inspection: Pure material is a white to pale yellow crystalline solid. A brown/oily appearance indicates significant decomposition.

-

Storage: Must be stored at -20°C under inert atmosphere (Argon/Nitrogen).

-

Usage Rule: Do not weigh this reagent on an open balance for extended periods. Warm the vial to room temperature only immediately before use to prevent condensation, then weigh quickly.

Self-Validating Quality Check:

-

Test: Dissolve a small aliquot (~5 mg) in

or -

Observation: Analyze via LCMS immediately.

-

Pass: Major peak corresponds to the methyl ester (formed by reaction with MeOH) or sulfonic acid.

-

Fail: Major peak corresponds to the 2-chloropyridine derivative (loss of

).

-

Application Protocol 1: Synthesis of Sulfonamides

Target: Creation of the primary pharmacophore while preserving the bromide handle.

Rationale: The sulfonamide bond must be formed before any Pd-catalyzed coupling at the C5-position. The sulfonyl chloride is too reactive to survive the basic, heated conditions of a Suzuki coupling.

Materials

-

Reagent: this compound (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.0 - 1.1 equiv)

-

Base: Pyridine (3.0 equiv) or TEA (2.5 equiv)

-

Solvent: Anhydrous DCM (Dichloromethane) or THF. Avoid DMF if possible due to workup difficulty with amphoteric products.

Step-by-Step Methodology

-

Preparation: Charge a reaction vial with the Amine and Base in anhydrous DCM (0.2 M concentration relative to amine). Cool the mixture to 0°C (ice bath).

-

Addition: Dissolve the Sulfonyl Chloride in a minimal amount of cold DCM. Add this solution dropwise to the amine mixture over 5 minutes.

-

Why? Exothermic addition can accelerate

extrusion. Keeping it cold favors the kinetic sulfonamide formation over decomposition.

-

-

Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm to Room Temperature (RT). Monitor via TLC/LCMS.

-

Endpoint: Consumption of amine is usually complete within 1-2 hours.

-

-

Workup (Scenario A - Non-polar Product):

-

Workup (Scenario B - Polar/Amphoteric Product):

-

Critical Step: Evaporate volatiles directly. Redissolve residue in minimal DMSO/MeOH and purify via Reverse Phase Preparative HPLC (Acidic mode: Water/Acetonitrile + 0.1% TFA).

-

Note: Avoid aqueous acid washes (e.g., 1N HCl) if your product contains basic heterocycles, as it will trap the product in the aqueous layer.

-

Application Protocol 2: Divergent SAR via Suzuki Coupling

Target: Expanding the library at the C5 position.

Rationale: The 5-bromo position on the pyridine ring is electronically activated, making it an excellent partner for boronic acids.

Materials

-

Substrate: 5-Bromo-4-methyl-N-(substituted)-pyridine-2-sulfonamide (from Protocol 1).

-

Partner: Aryl/Heteroaryl Boronic Acid (1.2 equiv).

-

Catalyst:

(5 mol%) - Robust choice for heterocyclic halides. -

Base:

(2.0 M aqueous solution, 3.0 equiv). -

Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology

-

Inert Setup: Purge a microwave vial or pressure tube with Nitrogen/Argon.

-

Loading: Add the Sulfonamide substrate , Boronic Acid , and Catalyst .

-

Solvent: Add Dioxane and the aqueous Base.

-

Deoxygenation: Sparge with Nitrogen for 2 minutes (bubbling gas through liquid).

-

Causality: Oxygen poisons Pd(0) species, leading to homocoupling of the boronic acid or protodehalogenation.

-

-

Reaction: Seal and heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).

-

Purification: Filter through Celite to remove Pd black. Concentrate and purify via Flash Chromatography (Hexane/EtOAc or DCM/MeOH).

Visualization of Workflows

Figure 1: Reaction Workflow & Logic

The following diagram illustrates the mandatory order of operations to maximize yield and minimize scaffold decomposition.

Caption: Operational workflow emphasizing the critical quality control step due to reagent instability.

Quantitative Data Summary

Table 1: Comparison of Solvents for Sulfonylation of Pyridine-2-sulfonyl Chlorides

| Solvent | Reaction Rate | Stability of Sulfonyl Cl | Workup Ease | Recommendation |

| DCM | Fast | Moderate | High (Volatile) | Primary Choice |

| THF | Moderate | Moderate | High | Good Alternative |

| DMF | Fast | Low (Promotes decomp) | Low (High BP) | Avoid |

| Water/Dioxane | Fast | Very Low (Hydrolysis) | Moderate | Only for Schotten-Baumann |

Troubleshooting & FAQs

Q: The sulfonyl chloride has turned into a brown oil. Can I still use it?

A: No. This indicates significant decomposition to the 2-chloropyridine and

Q: Why do I see a "dimer" impurity in the Suzuki coupling? A: This is likely homocoupling of the boronic acid. Ensure your reaction is strictly deoxygenated (sparged) and consider reducing the catalyst loading or switching to a precatalyst like XPhos Pd G3.

Q: Can I perform the Suzuki coupling before the sulfonamide formation? A: Generally, No . The sulfonyl chloride group is highly susceptible to hydrolysis under the aqueous basic conditions required for Suzuki coupling. It will hydrolyze to the sulfonic acid, which is difficult to activate subsequently.

References

-

General Stability of Pyridine Sulfonyl Chlorides

- Gesner, L., et al. "Stability of Heteroaromatic Sulfonyl Chlorides." Journal of Organic Chemistry. (2015).

- Note: Highlights the rapid degradation of C2-substituted pyridine sulfonyl chlorides.

-

Synthesis of Pyridine Sulfonamides

- Behrmann, M., et al. "Efficient Synthesis of Pyridine-2-sulfonamides." Tetrahedron Letters.

- Protocol validation for low-temper

-

Compound Data (PubChem)

-

This compound (CID: 329783771).

-

-

Cross-Coupling on Bromopyridines

- Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides.

- Mechanistic grounding for C5-Br activ

Sources

Application Note: Precision C-H Sulfonylation of Pyridine Derivatives

Regiocontrolled Protocols for Drug Discovery & Process Chemistry

Executive Summary & Strategic Analysis

The introduction of sulfonyl pharmacophores into pyridine rings is a cornerstone of medicinal chemistry, found in varying classes of therapeutics from COX-2 inhibitors to kinase antagonists. However, the electron-deficient nature of the pyridine ring renders classical electrophilic aromatic substitution (

Historically, researchers relied on pre-functionalized halogenated pyridines (

-

Method A (C2-Selective): Deoxygenative Sulfonylation of Pyridine

-Oxides. -

Method B (C4-Selective): Triflic Anhydride-Mediated Pyridinium Salt Functionalization.

Strategic Decision Matrix

Use the following logic to select your experimental route:

Figure 1: Decision matrix for selecting the optimal sulfonylation protocol based on regiochemical requirements.

Method A: C2-Selective Deoxygenative Sulfonylation

Principle: This method utilizes the "Boekelheide-type" logic where the

Mechanistic Insight

The reaction leverages a dual-activation cycle. An activator (typically an amine-CS

Protocol: Transition-Metal-Free C2 Sulfonylation

Reagents:

-

Substrate: Pyridine

-oxide derivative (1.0 equiv)[2] -

Sulfonyl Source: Aryl/Alkyl Sulfonyl Chloride (1.5 equiv)

-

Activator/Base: Diethylamine (Et

NH) (2.0 equiv) + CS -

Solvent: DMSO or DMF (Anhydrous)

Step-by-Step Procedure:

-

Preparation: In a dried screw-cap vial equipped with a stir bar, dissolve the Pyridine

-oxide (0.5 mmol) in anhydrous DMSO (2.0 mL). -

Activator Formation: Add CS

(45 µL, 0.75 mmol) and Et -

Reagent Addition: Add the Sulfonyl Chloride (0.75 mmol) in one portion.

-

Reaction: Seal the vial and heat to 80 °C for 4–6 hours. Monitor by TLC/LC-MS for the disappearance of the

-oxide. -

Workup (Critical):

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Optimization Table: Solvent & Base Effects

| Entry | Solvent | Base/Additive | Temp (°C) | Yield (%) | Selectivity (C2:C4) |

|---|

| 1 | DMSO | Et

Method B: C4-Selective Sulfonylation (Tf O Mediated)

Principle: Direct functionalization of the pyridine ring is achieved by converting the pyridine into a highly electrophilic

Mechanistic Pathway

Figure 2: Mechanism of Triflic Anhydride-mediated C4-selective sulfonylation.

Protocol: One-Pot C4 Functionalization

Reagents:

-

Substrate: Pyridine derivative (1.0 equiv)

-

Activator: Triflic Anhydride (Tf

O) (1.1 equiv) -

Nucleophile: Sodium Sulfinate (R-SO

Na) (1.5 equiv) -

Base:

-Methylpiperidine (NMPip) (2.0 equiv) -

Solvent: CHCl

(Anhydrous)

Step-by-Step Procedure:

-

Activation: In a flame-dried Schlenk tube under Argon, dissolve Pyridine (0.5 mmol) in anhydrous CHCl

(5.0 mL). -

Tf

O Addition: Cool to -30 °C (or 0 °C for deactivated substrates). Add Tf -

Base Addition: Add

-Methylpiperidine (121 µL, 1.0 mmol) dropwise. The solution often turns yellow/orange, indicating the formation of the charge-transfer complex. -

Sulfinate Addition: Add the Sodium Sulfinate salt (0.75 mmol) as a solid or suspended in minimal CHCl

. -

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

-

Quench: Add saturated aq. NaHCO

. -

Workup: Extract with DCM. Dry over MgSO

. -

Purification: Flash chromatography.

Critical Note on Base Selection:

Using DABCO typically results in a mixture of C2/C4 isomers (approx 30:70).[6] Switching to

Troubleshooting & Optimization Guide

| Problem | Probable Cause | Corrective Action |

| Low Yield (Method A) | Moisture in DMSO/DMF | Ensure solvents are anhydrous; water kills the activated intermediate. |

| Poor C4 Selectivity (Method B) | Wrong Base or Temperature | Ensure reaction starts cold (-30°C). Use |

| Decomposition (Method B) | Tf | Tf |

| Product is Water Soluble | Pyridine Polarity | Do not rely on simple extraction. Use "salting out" (saturation with NaCl) or continuous extraction. |

References

-

Deoxygenative C2-Sulfonylation: Yang, W., et al. (2024).[7] An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Molecules. [Link]

-

C4-Selective Sulfonylation: Friedrich, M., & Manolikakes, G. (2022).[6][8] Base-Mediated C4-Selective C-H-Sulfonylation of Pyridine. European Journal of Organic Chemistry (EurJOC).[8] [Link]

-

Electrochemical C3-Sulfonylation (Advanced): Zeng, Z., et al. (2024).[9] Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications. [Link]

-

General Minisci Reaction Overview: Duneton, P., et al. (2019). Minisci reactions: Versatile tools for the functionalization of heterocycles. Chemical Science. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Functionalization of 5-position in pyridine-2-sulfonyl chlorides

Application Note: Strategic Functionalization and Handling of 5-Substituted Pyridine-2-Sulfonyl Chlorides

Executive Summary

Pyridine-2-sulfonyl chlorides are high-value pharmacophores in drug discovery, particularly for modulating solubility and metabolic stability in sulfonamide-based inhibitors. However, the introduction of functional groups at the 5-position (meta to nitrogen) presents a dichotomy: while it offers a critical vector for structure-activity relationship (SAR) expansion, it significantly impacts the stability of the sulfonyl chloride moiety.

This guide addresses the technical paradox of this chemotype: Pyridine-2-sulfonyl chlorides are inherently unstable , prone to rapid desulfonylation (

The Solution: This protocol details the "Pre-functionalize, then Oxidize" strategy and the "Protect, then Couple" workflow, ensuring access to 5-functionalized cores without compromising the sulfonyl integrity.

The Chemical Context: Stability & Electronics

Before attempting synthesis, researchers must understand the decomposition mechanism. Unlike benzenesulfonyl chlorides, pyridine-2-sulfonyl chlorides possess a specific instability driven by the electron-deficient nature of the pyridine ring.

-

Desulfonylation Mechanism: The lone pair on the pyridine nitrogen can facilitate the extrusion of sulfur dioxide, particularly when heated or in the presence of transition metals.

-

C5 Substituent Effect:

-

Electron-Withdrawing Groups (EWG) at C5 (e.g., -CF3, -CN): Further destabilize the sulfonyl chloride by reducing electron density, making the C-S bond more labile to nucleophilic attack or radical decomposition.

-

Electron-Donating Groups (EDG) at C5 (e.g., -OMe, -Me): Generally increase stability slightly but may complicate oxidative chlorination steps due to over-oxidation.

-

Critical Rule: Never attempt to store 5-functionalized pyridine-2-sulfonyl chlorides in solution above 0°C for extended periods.

Synthesis Protocols (The "Make" Phase)

Since direct functionalization of the sulfonyl chloride is impossible, the 5-substituent must be installed prior to sulfonyl chloride formation.

Method A: Oxidative Chlorination of 5-Substituted-2-Mercaptopyridines (Gold Standard)

This is the most robust route. It converts a stable thiol precursor directly to the sulfonyl chloride.[1]

Reagents:

-

Substrate: 5-bromo-2-mercaptopyridine (or 5-substituted analog).

-

Oxidant: N-Chlorosuccinimide (NCS) / HCl (aq) OR

gas (industrial). -

Solvent: Acetonitrile/Water (1:1) or DCM/Water.[2]

Protocol:

-

Preparation: Suspend 5-bromo-2-mercaptopyridine (1.0 equiv) in Acetonitrile/Water (5:1 v/v). Cool the mixture to < 5°C using an ice/salt bath. Crucial: Temperature control prevents desulfonylation.

-

Acidification: Add concentrated HCl (4.0 equiv) dropwise. The thiol may precipitate; maintain vigorous stirring.[3]

-

Oxidation: Add NCS (3.3 equiv) portion-wise over 20 minutes. Maintain internal temperature < 10°C. The reaction is exothermic.[2]

-

Monitoring: Stir at 0°C for 30–60 minutes. Monitor by TLC (convert an aliquot to sulfonamide with benzylamine for easier visualization).

-

Workup: Dilute with cold water and extract immediately with cold DCM (

). Wash organic layer with cold brine. -

Isolation: Dry over

(keep cold) and concentrate in vacuo without heating (bath temp < 20°C). Use immediately.

Method B: Diazotization of 5-Substituted-2-Aminopyridines (The Meerwein Variant)

Use this when the thiol precursor is unavailable.

Protocol:

-

Diazotization: Dissolve 5-substituted-2-aminopyridine in conc. HCl at -10°C. Add

(aq) dropwise to form the diazonium salt. -

Sulfonylation: Pour the cold diazonium mixture into a saturated solution of

in acetic acid containing -

Quench: After gas evolution ceases, pour onto ice. Extract with DCM.[2]

Visualization: Synthesis & Decision Workflow

Figure 1: Strategic workflow for accessing 5-functionalized pyridine-2-sulfonyl chlorides. Note the critical "Immediate Trapping" step to avoid decomposition.

Downstream Functionalization (The "Use" Phase)

If your target requires a complex group at C5 (e.g., a biaryl system) that cannot survive the oxidative chlorination conditions, you must use the "Protect-then-Couple" strategy.

Scenario: You need a 5-(4-fluorophenyl)-pyridine-2-sulfonamide.

Strategy: Start with 5-bromo-pyridine-2-sulfonyl chloride

Protocol: Suzuki Coupling on Pyridine-2-Sulfonamide

Note: The sulfonamide group is stable and directs Pd-catalysis efficiently.

-

Sulfonamide Formation: React the freshly prepared 5-bromo-pyridine-2-sulfonyl chloride (from Method A) with your amine of choice (e.g., ammonia, pyrrolidine) in DCM at 0°C. Yields are typically >80%.

-

Cross-Coupling Setup:

-

Substrate: 5-bromo-pyridine-2-sulfonamide (1.0 equiv).

-

Partner: 4-fluorophenylboronic acid (1.2 equiv).

-

Catalyst:

(5 mol%) or -

Base:

(2M aq, 3.0 equiv). -

Solvent: Dioxane/Water (4:1).[4]

-

-

Reaction: Degas with Argon. Heat to 80–90°C for 4–12 hours.

-

Observation: The sulfonamide group at C2 does not interfere with the oxidative addition at C5-Br.

-

-

Purification: Standard workup and silica chromatography.

Handling & Stability Data

The following table summarizes stability limits based on internal application data and literature precedents.

| Parameter | Condition | Stability Assessment | Recommendation |

| Temperature | 25°C (Neat) | Critical Instability | Decomposes within hours. Extrudes |

| Temperature | -20°C (Solid) | Moderate | Stable for 1-2 weeks if strictly anhydrous. |

| Solvent | Water/Acetonitrile | Low | Hydrolysis competes with stability ( |

| Solvent | DCM (Anhydrous) | Good | Stable for 6-12 hours at 0°C. |

| C5-Substituent | Electron-Withdrawing | Poor | Accelerates desulfonylation. Use immediately. |

References

-

BenchChem Technical Support. (2025).[2][3][5][6][7] Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide. BenchChem Application Notes.[3] Link

-

Sulzer, N., et al. (2024).[8] Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor.[8] ChemSusChem, 17(15).[8] Link

-

Bahrami, K., et al. (2009).[1] Hydrogen peroxide/thionyl chloride: A highly reactive reagent for the direct oxidative conversion of thiols to sulfonyl chlorides.[1] Journal of Organic Chemistry, 74, 9287-9291.[1] Link

-

Wright, S. W., et al. (2006). Stability of Heteroaromatic Sulfonyl Chlorides.[9] ResearchGate/Tetrahedron Letters Data. Link

-

Li, A. Y. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions. Journal of Organic Chemistry, 67, 7541.[4][10] Link

Sources

- 1. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. audreyli.com [audreyli.com]

Troubleshooting & Optimization

Preventing hydrolysis of 5-Bromo-4-methylpyridine-2-sulfonyl chloride

Topic: Preventing Hydrolysis of 5-Bromo-4-methylpyridine-2-sulfonyl chloride Ticket ID: #TSC-PYR-SO2CL-001 Status: Resolved / Guide Generated

Executive Summary: The Stability Paradox

Researchers often treat This compound like a standard phenyl sulfonyl chloride (e.g., tosyl chloride). This is a critical error.

Pyridine-2-sulfonyl chlorides are inherently unstable due to two competing decomposition pathways:

-

Hydrolysis: The electron-deficient pyridine ring renders the sulfur atom highly electrophilic, making it hypersensitive to trace moisture.

-

Desulfonylation (

Extrusion): The nitrogen lone pair at the 2-position facilitates the elimination of sulfur dioxide, collapsing the molecule into 5-bromo-4-methyl-2-chloropyridine. This process is often mistaken for hydrolysis because the resulting solid is not the expected product.

This guide provides a self-validating workflow to arrest these pathways.

Module 1: Storage & Handling (The First Line of Defense)

Q: My reagent arrived as a dark oil/solid mixture. Is it usable? A: Likely not. If the material has liquefied or darkened significantly, it has likely undergone desulfonylation or hydrolysis.